ethyl 5-{N'-[(tert-butoxy)carbonyl]hydrazinecarbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate
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Overview
Description
ethyl 5-{N'-[(tert-butoxy)carbonyl]hydrazinecarbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate is a complex organic compound with a pyrrole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{N'-[(tert-butoxy)carbonyl]hydrazinecarbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves multiple steps:
Formation of the Pyrrole Core: The pyrrole core can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of Substituents: The 2,4-dimethyl groups can be introduced via alkylation reactions using appropriate alkyl halides.
Carbamoylation: The carbamoyl group is introduced through a reaction with an isocyanate.
Esterification: The ethyl ester group is formed by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can target the carbamoyl groups, converting them to amines.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate halogenating or nitrating agents.
Major Products
Oxidation: Pyrrole oxides and related derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the carbamoyl group suggests possible interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases, although specific applications would require further research.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which ethyl 5-{N'-[(tert-butoxy)carbonyl]hydrazinecarbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The carbamoyl group could form hydrogen bonds with target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: Lacks the carbamoyl groups, making it less versatile in biological applications.
2,4-Dimethyl-1H-pyrrole-3-carboxylic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.
Ethyl 2,4-dimethyl-5-carbamoyl-1H-pyrrole-3-carboxylate: Similar but lacks the additional carbamoyl group, potentially reducing its biological activity.
Uniqueness
ethyl 5-{N'-[(tert-butoxy)carbonyl]hydrazinecarbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate is unique due to the presence of multiple functional groups that allow for diverse chemical reactions and potential applications. Its structure provides a balance between hydrophobic and hydrophilic properties, making it suitable for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2,4-dimethyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]carbamoyl]-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O5/c1-7-22-13(20)10-8(2)11(16-9(10)3)12(19)17-18-14(21)23-15(4,5)6/h16H,7H2,1-6H3,(H,17,19)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DESYSNDHWPARMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)NNC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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